6-Phosphogluconic acid cyclohexylammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

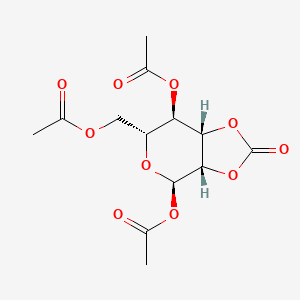

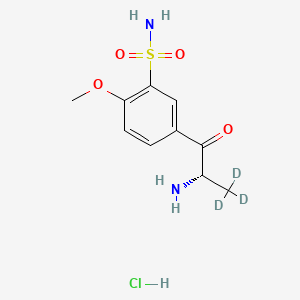

6-Phosphogluconic acid cyclohexylammonium salt, also known as 6-Phosphogluconic acid tris(cyclohexylamine) salt or D-Gluconate 6-phosphate tris(cyclohexylamine) salt, is a compound with the molecular formula C24H52N3O10P . It has a molecular weight of 573.7 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of three cyclohexylamine molecules and one 6-Phosphogluconic acid molecule . The IUPAC name for this compound is cyclohexanamine; (2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid .Chemical Reactions Analysis

6-Phosphogluconic acid, a component of the compound, is acted upon by phosphogluconate dehydrogenase to produce ribulose 5-phosphate in the pentose phosphate pathway . The first step of this catalytic reaction is the formation of a 3-keto 6PG intermediate, which proceeds through a concerted transition state involving a hydride transfer from 6PG to NADP+, and a proton transfer from 6PG to Lys183 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 573.7 g/mol . It has a water solubility of 50 mg/mL, and it appears clear and colorless in solution .Aplicaciones Científicas De Investigación

Environmental Impact and Health Implications of Phosphogypsum

Phosphogypsum, a by-product of phosphoric acid production, contains nanoparticles including phosphogluconate-related compounds. These nanoparticles can pose environmental and health risks due to their reactive hazardous elements and natural radionuclides. Research suggests that understanding the formation and transport of these nanoparticles is crucial for assessing their environmental impact, especially in applications like agriculture or construction (Silva et al., 2021).

Application in Organic Light Emitting Diodes (OLEDs)

Transition-metal-based phosphors, which may involve cyclometalating chelates of phosphogluconate derivatives, show significant promise in OLED applications. These materials, due to their high emissivity and tunable emission wavelengths, offer potential for developing phosphorescent displays and illumination devices (Chi & Chou, 2010).

Gluconic Acid Production

Gluconic acid, an oxidation product of glucose, and its derivatives, including phosphogluconate, have extensive applications in the food, pharmaceutical, and construction industries. The production techniques and applications of gluconic acid highlight the potential uses of its derivatives in various sectors (Anastassiadis & Morgunov, 2007).

Oxidation Reactions Using Heterogenous Catalysts

The oxidation of cyclohexane, which may involve intermediates related to phosphogluconic acid, is critical for producing important industrial chemicals. This process underlines the importance of understanding the catalytic oxidation mechanisms for applications in chemical synthesis (Khirsariya & Mewada, 2014).

Phosphonic Acid: Preparation and Applications

Phosphonic acid, closely related to phosphogluconic acid, serves various applications due to its structural analogy with the phosphate moiety. Its use in drugs, bone targeting, and material functionalization underscores the broad utility of phosphorus-containing compounds in research and industry (Sevrain et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-Phosphogluconic acid cyclohexylammonium salt is 6-Phosphogluconate dehydrogenase (6PGD) . This enzyme plays a crucial role in the metabolism of regulatory T cells (Tregs), which are distinct subsets of CD4+ T cells that limit inflammatory responses by suppressing self-reactive T cells .

Mode of Action

This compound interacts with its target, 6PGD, by inhibiting its function . This inhibition results in a substantial reduction of Tregs suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . In the oxidative phase of PPP, glucose is metabolized to glucose 6-phosphate (G6P), which has alternative fates via glycolysis and as the entry point into the PPP . The inhibition of 6PGD by the compound blocks the oxidative PPP, leading to improved glycolysis and enhanced non-oxidative PPP to support nucleotide biosynthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The inhibition of 6PGD by this compound leads to a substantial reduction of Tregs suppressive function . This results in shifts toward Th1, Th2, and Th17 phenotypes, which can lead to the development of fetal inflammatory disorder in a mice model . These shifts also improve anti-tumor responses and worsen the outcomes of colitis model .

Action Environment

It is known that the compound is stable at -20°c , suggesting that temperature could be a significant environmental factor influencing its stability.

Propiedades

IUPAC Name |

cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDHTXLJGDNMPZ-SUQHJANCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52N3O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)